N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride
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Overview
Description
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a cyclopentylmethyl and a 3-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride typically involves the reaction of cyclopentylmethylamine with 3-aminopropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-N-(cyclohexylmethyl)acetamide
- N-(3-aminopropyl)-N-(cyclopropylmethyl)acetamide
- N-(3-aminopropyl)-N-(cyclobutylmethyl)acetamide
Uniqueness
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is unique due to its specific cyclopentylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications where specific interactions or effects are desired.
Properties
Molecular Formula |
C11H23ClN2O |
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Molecular Weight |
234.76 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-10(14)13(8-4-7-12)9-11-5-2-3-6-11;/h11H,2-9,12H2,1H3;1H |
InChI Key |
CHADWTHURBWYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCN)CC1CCCC1.Cl |
Origin of Product |
United States |
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